molecular formula C15H12N2O4S B5545210 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Cat. No. B5545210
M. Wt: 316.3 g/mol
InChI Key: CPCBERZKTKCYGR-UHFFFAOYSA-N
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Description

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as GSK-J4, and it has been shown to have a variety of biochemical and physiological effects that make it useful for a range of applications.

Scientific Research Applications

Antitumor Activity

  • A study by Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives, including those related to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, showing significant antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Anticancer Activity

  • Ghorab and Al-Said (2012) reported the synthesis of novel indenopyridine derivatives containing benzenesulfonamide, exhibiting potent in vitro anticancer activity against breast cancer cell lines (Ghorab & Al-Said, 2012).

Antibacterial and Enzyme Inhibitory Properties

  • Abbasi et al. (2017) synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives with potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).

Biofilm Inhibition and Cytotoxicity

  • A study by Abbasi et al. (2020) revealed that certain derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide displayed significant inhibitory action against bacterial biofilms and docile cytotoxicity (Abbasi et al., 2020).

Photodynamic Therapy Application

  • Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic therapy for cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Carbonic Anhydrase Inhibition

  • Alafeefy et al. (2015) synthesized benzenesulfonamides incorporating various moieties, which demonstrated potent inhibition of human carbonic anhydrase isozymes, a target for various therapeutic applications (Alafeefy et al., 2015).

Synthesis of Pharmaceutical Intermediates

  • Anbarasan, Neumann, and Beller (2011) utilized N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent for the synthesis of various benzonitriles, relevant in pharmaceutical intermediate synthesis (Anbarasan, Neumann & Beller, 2011).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the known properties of sulfonamides and benzodioxane derivatives, this compound could be studied for potential applications in antibacterial, antifungal, anti-inflammatory, and anti-protozoal therapies .

properties

IUPAC Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c16-10-11-3-1-2-4-15(11)22(18,19)17-12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9,17H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCBERZKTKCYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197893
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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